2-(Trifluoromethylthio)biphenyl

Beschreibung

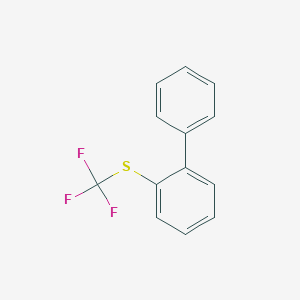

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenyl-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3S/c14-13(15,16)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDCYYVXWFVCRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448497 | |

| Record name | 2-(trifluoromethylthio)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129922-51-6 | |

| Record name | 2-(trifluoromethylthio)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Retrosynthetic Analysis and Strategic Overview

An In-Depth Technical Guide to the Synthesis of 2-(Trifluoromethylthio)biphenyl

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthetic strategies for obtaining this compound. We will delve into the core chemical principles, explain the rationale behind methodological choices, and provide detailed protocols grounded in established literature. The incorporation of the trifluoromethylthio (SCF3) group is a critical strategy in modern medicinal chemistry, valued for its ability to enhance lipophilicity, metabolic stability, and bioavailability of drug candidates.[1][2][3] The biphenyl scaffold is a privileged structure in numerous pharmaceuticals, and functionalizing it at the 2-position with an SCF3 moiety presents a unique synthetic challenge and a valuable opportunity for developing novel chemical entities.

The primary challenge in synthesizing this compound lies in the selective formation of the aryl-S bond at the sterically hindered 2-position of the biphenyl ring. A logical retrosynthetic analysis disconnects this C-S bond, leading to two principal synthetic approaches:

-

Cross-Coupling Strategy: Formation of the C-S bond by coupling a 2-functionalized biphenyl (e.g., a halide or boronic acid) with a trifluoromethylthiolating reagent. This is the most prevalent and versatile approach.

-

Direct C-H Functionalization: Direct, regioselective installation of the SCF3 group onto the biphenyl backbone. This is a more modern but often less selective approach.

Our exploration will focus primarily on the cross-coupling strategy, which offers superior control and has a more established precedent in the chemical literature.

Caption: Retrosynthetic approaches to this compound.

Core Methodology: Copper-Catalyzed Ullmann-Type Cross-Coupling

The most reliable and field-proven method for constructing the target C(aryl)-S(CF3) bond is a copper-catalyzed Ullmann-type condensation.[4][5] This reaction typically involves the coupling of an aryl halide with a nucleophilic partner. In our case, a 2-halobiphenyl serves as the electrophile, reacting with a trifluoromethylthiolate source.

Mechanistic Rationale

While the precise mechanism of Ullmann reactions can be complex and substrate-dependent, a widely accepted catalytic cycle involves Cu(I) and Cu(III) intermediates.[5]

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the 2-halobiphenyl (preferably 2-iodobiphenyl, due to the weaker C-I bond) to form a high-valent Aryl-Cu(III)-X intermediate.

-

Metathesis/Ligand Exchange: The nucleophilic trifluoromethylthiolate (e.g., from AgSCF3 or CuSCF3) displaces the halide on the copper center.[6]

-

Reductive Elimination: The Aryl-Cu(III)-SCF3 intermediate undergoes reductive elimination to form the desired this compound product and regenerate the active Cu(I) catalyst.

The use of a ligand, such as 1,10-phenanthroline, is often crucial to stabilize the copper intermediates and facilitate the catalytic cycle, sometimes allowing the reaction to proceed at lower temperatures.[7]

Caption: Proposed catalytic cycle for Cu-catalyzed trifluoromethylthiolation.

Selection of Reagents and Conditions

| Parameter | Recommended Choice | Rationale |

| Biphenyl Substrate | 2-Iodobiphenyl | The C-I bond is weaker than C-Br or C-Cl, facilitating a more facile oxidative addition to the copper center, often leading to higher yields and milder reaction conditions. |

| SCF3 Source | Silver(I) trifluoromethanethiolate (AgSCF3) | AgSCF3 is a stable, commercially available, and easy-to-handle solid. It serves as both the SCF3 source and can have beneficial effects as a halide scavenger.[6] CuSCF3 is also a viable nucleophilic source.[8] |

| Catalyst | Copper(I) Bromide (CuBr) or Iodide (CuI) | These are common, inexpensive, and effective copper sources for Ullmann-type couplings.[7] |

| Ligand | 1,10-Phenanthroline | Bidentate nitrogen ligands are known to accelerate copper-catalyzed cross-couplings by stabilizing the copper center and increasing its reactivity. |

| Solvent | DMF or NMP | High-boiling, polar aprotic solvents are required to ensure solubility of the reagents and to reach the temperatures often necessary for Ullmann couplings.[4] |

| Temperature | 100-140 °C | These reactions typically require elevated temperatures to overcome the activation energy for oxidative addition and reductive elimination. |

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound via copper-catalyzed cross-coupling, adapted from established methodologies for similar transformations.[7][9]

Objective: To synthesize this compound from 2-iodobiphenyl and AgSCF3.

Materials:

-

2-Iodobiphenyl (1.0 equiv)

-

Silver(I) trifluoromethanethiolate (AgSCF3) (1.5 equiv)

-

Copper(I) bromide (CuBr) (0.2 equiv)

-

1,10-Phenanthroline (0.4 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Inert Atmosphere Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is assembled and purged with argon gas.

-

Reagent Addition: Under a positive pressure of argon, the flask is charged with 2-iodobiphenyl, AgSCF3, CuBr, and 1,10-phenanthroline.

-

Solvent Addition: Anhydrous DMF is added via syringe. The flask is briefly evacuated and backfilled with argon three times to ensure an inert atmosphere.

-

Reaction: The reaction mixture is heated to 120 °C in an oil bath and stirred vigorously. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The mixture is poured into a saturated aqueous solution of ammonium chloride and diluted with ethyl acetate.

-

The resulting slurry is filtered through a pad of Celite® to remove insoluble copper and silver salts. The filter cake is washed with additional ethyl acetate.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

-

Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Alternative and Emerging Strategies

While copper catalysis is the workhorse method, other strategies are emerging for trifluoromethylthiolation reactions.

-

Palladium-Catalyzed Coupling: Similar to copper, palladium catalysts can be employed for C-S bond formation, often under different conditions and with different ligand requirements.

-

Photoredox Catalysis: Visible-light photoredox catalysis offers a modern, mild approach to generate SCF3 radicals from suitable precursors.[10] These radicals can then engage in C-H functionalization of arenes. However, achieving high regioselectivity for the 2-position of unsubstituted biphenyl would be a significant challenge due to competing reactions at other positions. This method is more promising for late-stage functionalization where electronic or steric factors on a complex molecule direct the substitution.[11][12]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a copper-catalyzed Ullmann-type cross-coupling reaction. The judicious selection of 2-iodobiphenyl as the substrate, a stable nucleophilic SCF3 source like AgSCF3, and a suitable copper(I)/ligand system provides a robust pathway to this valuable compound. The detailed protocol and mechanistic insights provided in this guide serve as a strong foundation for researchers in medicinal chemistry and organic synthesis to access this and related trifluoromethylthiolated molecules. As synthetic methodologies continue to evolve, particularly in the realm of photoredox catalysis, new avenues for the construction of such scaffolds may become increasingly viable.

References

- Benchchem. A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond.

- Q. Shen, et al. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research.

- Q. Shen, et al. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research. ACS Publications.

- Q. Shen, et al. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. ACS Publications.

- Anonymous. (2021). Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents. American Chemical Society.

- Anonymous. (2022). Copper-Catalyzed Enantioselective Trifluoromethylthiolation of Secondary Propargyl Sulfonates. CCS Chemistry. Chinese Chemical Society.

- Anonymous. (2017). Shelf-stable Electrophilic Reagents for Trifluoromethylthiolation.

- Z. Weng, et al. (2016). ChemInform Abstract: Recent Advances in Trifluoromethylthiolation Using Nucleophilic Trifluoromethylthiolating Reagents. Sci-Hub.

- Anonymous. (2025). Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. ResearchGate.

- Anonymous. 1.7 Copper-Catalyzed/Mediated Trifluoromethylation and other Fluoroalkylations.

- J. Xu, et al. (2014). Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Organic Letters.

- Wikipedia. Ullmann condensation.

- Anonymous. (2017). Scheme 5. Copper-mediated trifluoromethylthiolation of aryl iodides... ResearchGate.

- Anonymous. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.

- Anonymous. Introduction of Trifluoromethylthio Group into Organic Molecules. ResearchGate.

- Organic Chemistry Portal. Ullmann Reaction.

- M. Z. Erturan, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- T. Billard. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.

- Amanote Research. (PDF) Photoredox-Catalyzed Trifluoromethylative.

- M. Z. Erturan, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.

- Anonymous. (2018). Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. (PDF) Photoredox-Catalyzed Trifluoromethylative [research.amanote.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Trifluoromethylthio)biphenyl: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the Trifluoromethylthio Moiety in Modern Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal and materials chemistry. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention due to its unique electronic properties and steric profile. This guide provides a comprehensive technical overview of 2-(Trifluoromethylthio)biphenyl, a key exemplar of this class of compounds. We will delve into its fundamental chemical and physical properties, explore robust synthetic methodologies, and illuminate its applications, particularly within the realm of drug discovery and development. The insights provided herein are curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and practical, field-proven insights into the utility of this versatile molecule. The trifluoromethylthio group is highly valued in drug design for its ability to enhance metabolic stability and lipophilicity, thereby improving a compound's pharmacokinetic profile.[1][2]

Physicochemical and Spectroscopic Profile

Understanding the intrinsic properties of this compound is paramount for its effective application. The strategic placement of the SCF₃ group at the 2-position of the biphenyl scaffold induces significant electronic and conformational effects.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 129922-51-6 | N/A |

| Molecular Formula | C₁₃H₉F₃S | N/A |

| Molecular Weight | 254.27 g/mol | N/A |

| Boiling Point | 253 °C | N/A |

| Density | 1.29 g/cm³ | N/A |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to exhibit complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the phenyl ring bearing the SCF₃ group will show distinct splitting patterns due to both proton-proton coupling and potentially through-space coupling with the fluorine atoms.

-

¹³C NMR: The carbon spectrum will display signals for the twelve aromatic carbons. The carbon directly attached to the sulfur atom will be significantly influenced by the electron-withdrawing nature of the SCF₃ group. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single sharp peak is expected for the three equivalent fluorine atoms of the SCF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 254. Fragmentation patterns would likely involve the loss of the CF₃ group and cleavage of the biphenyl linkage.

Strategic Synthesis of this compound

The synthesis of this compound can be achieved through several modern synthetic methodologies. A prevalent and effective approach involves the palladium-catalyzed cross-coupling of an aryl halide with a trifluoromethylthiolating agent.

Palladium-Catalyzed Trifluoromethylthiolation: A Mechanistic Overview

The palladium-catalyzed trifluoromethylthiolation of aryl halides is a powerful transformation that allows for the precise installation of the SCF₃ group. The catalytic cycle is generally understood to proceed through a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the palladium-catalyzed trifluoromethylthiolation of an aryl halide (Ar-X).

Experimental Protocol: Synthesis from 2-Iodobiphenyl

This protocol outlines a representative procedure for the synthesis of this compound from a readily available starting material, 2-iodobiphenyl.

Materials:

-

2-Iodobiphenyl

-

Trifluoromethylthiolating agent (e.g., AgSCF₃ or a suitable precursor)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., Xantphos)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-iodobiphenyl (1.0 eq), the trifluoromethylthiolating agent (1.2 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Mechanistic Considerations

The this compound molecule possesses a rich reactivity profile, largely dictated by the interplay between the two aromatic rings and the strongly electron-withdrawing SCF₃ group.

-

Electrophilic Aromatic Substitution: The biphenyl system can undergo electrophilic aromatic substitution. The directing effects of the SCF₃ group and the other phenyl ring will influence the regioselectivity of these reactions.

-

Further Functionalization: The aromatic rings provide handles for further synthetic transformations, such as additional cross-coupling reactions, to build more complex molecular architectures.

Applications in Drug Discovery and Development

The incorporation of the trifluoromethylthio group is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3]

Rationale for the Use of the SCF₃ Group

-

Lipophilicity: The SCF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.

-

Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ moiety make the SCF₃ group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[1]

-

Electronic Effects: The strong electron-withdrawing nature of the SCF₃ group can significantly alter the electronic properties of the aromatic ring, influencing its interactions with biological targets.

-

Bioisosterism: The SCF₃ group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining its desired biological activity.

While specific drug candidates containing the this compound scaffold are not extensively documented in publicly available literature, this moiety serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, trifluoromethylthiolated biphenyl derivatives have been explored as intermediates in the synthesis of compounds targeting a variety of biological pathways.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery and materials science. Its unique combination of properties makes it a valuable scaffold and building block for the creation of novel molecules with tailored functions. As synthetic methodologies continue to evolve, we can anticipate even more sophisticated applications of this and related trifluoromethylthiolated compounds in the development of next-generation therapeutics and advanced materials. The continued exploration of its reactivity and biological activity will undoubtedly unlock new opportunities for innovation.

References

-

Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. (2001). Journal of Medicinal Chemistry, 44(4), 566-78. [Link]

-

Kumar, A., & Shah, B. A. (2015). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. [Link]

-

Yuen, O. Y., So, C. M., Man, H. W., & Kwong, F. Y. (2016). Supporting Information for a study. Chemistry – A European Journal, 22, 6471. [Link]

-

Sato, K., et al. (2011). Supporting information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]

-

Zaragoza, R. J., & Martin, J. A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Nasirian, A. (2012). IR spectra of the biphenyl. ResearchGate. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-51. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethylthio)biphenyl (CAS No. 129922-51-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(Trifluoromethylthio)biphenyl, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document will delve into its chemical properties, synthesis, spectroscopic characterization, and potential applications, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: The Significance of the Trifluoromethylthio Group in Biphenyl Scaffolds

The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug design.[1] The trifluoromethylthio (SCF3) group, in particular, has garnered significant attention due to its unique electronic properties and high lipophilicity.[2][3] When incorporated into a biphenyl scaffold, a common structural motif in many biologically active compounds, the SCF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][4]

Biphenyl derivatives are integral to the development of a wide array of pharmaceuticals, agricultural products, and advanced materials such as organic light-emitting diodes (OLEDs).[1] The functionalization of the biphenyl core is a key step in harnessing its therapeutic potential. The trifluoromethylthio group, with its strong electron-withdrawing nature and metabolic stability, offers a powerful tool for modulating the biological activity and improving the drug-like properties of biphenyl-based compounds.[2]

This guide focuses specifically on the 2-substituted isomer, this compound, providing detailed technical information to facilitate its synthesis, characterization, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 129922-51-6 | ChemBK |

| Molecular Formula | C₁₃H₉F₃S | ChemBK |

| Molar Mass | 254.27 g/mol | ChemBK |

| Appearance | Not specified (likely a colorless to pale yellow oil or solid) | |

| Density | 1.29 g/cm³ | ChemBK |

| Boiling Point | 253 °C | ChemBK |

| Flash Point | 107 °C | ChemBK |

Synthesis of this compound

One of the most common approaches involves the coupling of an aryl halide with a trifluoromethylthiolating agent in the presence of a suitable catalyst.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Proposed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for transition metal-catalyzed trifluoromethylthiolation of aryl halides.[5] Optimization of reaction conditions may be necessary to achieve high yields for this specific substrate.

Materials:

-

2-Iodobiphenyl or 2-Bromobiphenyl

-

Silver(I) trifluoromethanethiolate (AgSCF₃)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed 1,4-dioxane

Procedure:

-

To an oven-dried Schlenk tube, add 2-iodobiphenyl (1.0 mmol), silver(I) trifluoromethanethiolate (1.2 mmol), palladium(II) acetate (0.05 mmol), Xantphos (0.06 mmol), and cesium carbonate (2.0 mmol).

-

Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture at 100-120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford this compound.

Causality behind Experimental Choices:

-

Choice of Halide: 2-Iodobiphenyl is generally more reactive than 2-bromobiphenyl in palladium-catalyzed cross-coupling reactions, often leading to higher yields and shorter reaction times.

-

Trifluoromethylthiolating Agent: Silver(I) trifluoromethanethiolate is a commonly used and commercially available reagent for this transformation.

-

Catalyst and Ligand: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as Xantphos is effective for promoting the oxidative addition and reductive elimination steps in the catalytic cycle.

-

Base and Solvent: Cesium carbonate is a strong inorganic base that facilitates the reaction, and 1,4-dioxane is a suitable high-boiling aprotic solvent for this type of cross-coupling.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available in the searched literature, the expected spectral features can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.2-7.8 ppm) corresponding to the nine protons of the biphenyl system. The protons on the phenyl ring bearing the SCF₃ group will be influenced by its electron-withdrawing nature and through-space coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for the aromatic carbons. The carbon directly attached to the SCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of the CF₃ carbon itself will be a characteristic quartet.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the SCF₃ group, likely in the region of -40 to -45 ppm relative to a standard such as CFCl₃.[6][7]

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 254. Fragmentation patterns would likely involve the loss of the CF₃ group and cleavage of the biphenyl linkage.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong C-F stretching vibrations, typically in the range of 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations will also be prominent.

Reactivity and Synthetic Utility

This compound can serve as a versatile building block for the synthesis of more complex molecules. The biphenyl core can undergo further functionalization, such as electrophilic aromatic substitution, directed by the existing substituents. The trifluoromethylthio group is generally stable under many reaction conditions.

Caption: Potential reactivity pathways of this compound.

Applications in Drug Discovery and Development

The incorporation of the trifluoromethylthio group into drug candidates is a strategy employed to enhance their therapeutic potential.[3] The high lipophilicity of the SCF₃ group can improve membrane permeability and bioavailability.[2] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and alter the metabolic profile of the molecule, often leading to increased stability and a longer half-life.[2]

While specific applications of this compound in drug discovery are not detailed in the available literature, its structural features suggest potential utility in the development of new therapeutic agents, particularly in areas where biphenyl scaffolds have proven effective, such as in the design of anti-inflammatory, anti-cancer, and anti-hypertensive drugs.[1][4] This compound represents a valuable starting point for the synthesis of novel drug candidates with potentially improved pharmacological properties.

Conclusion

This compound is a fluorinated building block with significant potential in medicinal chemistry and materials science. This guide has provided an in-depth overview of its properties, a plausible synthetic route, and its potential applications. As the demand for novel fluorinated compounds in drug discovery continues to grow, molecules such as this compound will likely play an increasingly important role in the development of next-generation therapeutics. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted.

References

-

13 - Supporting Information. (n.d.). Retrieved January 15, 2026, from [Link]

-

Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved January 15, 2026, from [Link]

-

"Click" dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Mechanism pathway for biphenyl SCF3 synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (n.d.). Beilstein Journals. Retrieved January 15, 2026, from [Link]

- Highly ortho-Selective Trifluoromethylthiolation Reactions using a Ligand Exchange Strategy. (2014). Adv. Synth.

- Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. (2022). Chemical Science, 13(33), 9685–9691.

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

- A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. (2017). Organic Process Research & Development, 21(8), 1134–1138.

-

Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

- Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. (2006). The Journal of Physical Chemistry B, 110(51), 26089–26097.

-

Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

- Trifluoromethylthiolation/Selenolation and Lactonization of 2-Alkynylbenzoate: The Application of Benzyl Trifluoromethyl Sulfoxide/Selenium Sulfoxides as SCF3/SeCF3 Reagents. (2022). Organic Letters, 24(11), 2214–2219.

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (n.d.). Google Patents.

-

Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol: A combined experimental and computational study. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Novel biphenyl ester derivatives as tyrosinase inhibitors: Synthesis, crystallographic, spectral analysis and molecular docking studies. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

Sources

- 1. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]

- 6. rsc.org [rsc.org]

- 7. beilstein-journals.org [beilstein-journals.org]

structure elucidation of 2-(Trifluoromethylthio)biphenyl

An In-Depth Technical Guide to the Structure Elucidation of 2-(Trifluoromethylthio)biphenyl

Foreword: The Analytical Imperative

In modern chemical research, particularly within drug development and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The introduction of unique functional groups, such as the trifluoromethylthio (-SCF₃) moiety, imparts distinct electronic and lipophilic properties.[1][2] The -SCF₃ group, for instance, is highly lipophilic and electron-withdrawing, making it a valuable substituent in pharmaceuticals and agrochemicals.[1] However, its presence also introduces specific analytical challenges and signatures. This guide provides a comprehensive, field-proven methodology for the complete , moving beyond a simple recitation of techniques to explain the strategic reasoning behind the analytical workflow.

Chapter 1: The Strategic Workflow for Structure Elucidation

The process of structure elucidation is not a linear path but an integrated puzzle. Each analytical technique provides a unique piece of information, and our confidence in the final structure is derived from the convergence of all data points. The overall strategy involves a multi-pronged approach:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula, providing the fundamental building blocks.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present and confirm the general class of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework, establish connectivity, and confirm the precise substitution pattern. This is the most definitive tool in our arsenal.

The relationship between these core techniques is visualized below.

Caption: Key HMBC correlations confirming connectivity.

Conclusion: A Self-Validating System

The structure of this compound is unequivocally confirmed through the convergence of multiple analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula of C₁₃H₉F₃S. FTIR spectroscopy confirms the presence of the aromatic and trifluoromethylthio functionalities. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the 2-position substitution pattern of the trifluoromethylthio group on the biphenyl core. Each piece of data validates the others, creating a self-consistent and trustworthy structural assignment essential for any further research or development.

References

-

JEOL Ltd. (2020). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Resources. Available at: [Link]

-

Qiu, Z., et al. (2015). Transition-Metal-Free Electrophilic Trifluoromethylthiolation with Sodium Trifluoromethanesulfinate at Room Temperature. The Journal of Organic Chemistry. Available at: [Link]

-

Sun, C.-L., et al. (2010). Supporting Information for Direct arylation of unactivated benzene with aryl acyl peroxides. Nature Chemistry. Available at: [Link]

-

Li, Y., et al. (2020). Supporting Information Chlorotrifluoromethylthiolation of Sulfur Ylides for the Formation of Tetra-Substituted trifluoromethylthiolated Alkenes. Organic Letters. Available at: [Link]

-

Yang, F., et al. (2016). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry. Available at: [Link]

-

Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). NP-MRD. Available at: [Link]

-

Chen, J.-C., et al. (2016). 2,2′-Bis(trifluoromethyl)biphenyl as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity. RSC Advances. Available at: [Link]

-

Wang, F., et al. (2019). Supporting information for Organocatalytic 1,5-trifluomethylthio-sulfonylation of vinylcyclopropane mediated by visible light in water phase. Green Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) for Biphenyl. HMDB. Available at: [Link]

-

Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Prakash, G. K. S., et al. (2012). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Li, H., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

Fujikawa, H., et al. (2007). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. Journal of Fluorine Chemistry. Available at: [Link]

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Available at: [Link]

-

El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available at: [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available at: [Link]

-

ResearchGate. FTIR spectra as a function of IR cell temperature. Available at: [Link]

-

Sam, J. K., et al. (2017). Synthesis of 1,2-Bis(trifluoromethylthio)arenes via Aryne Intermediates. Organic Letters. Available at: [Link]

-

Nabi, S. N., & Sheppard, N. (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Sci-Hub. Available at: [Link]

- Google Patents. Process for the Preparation of Trifluoromethyl-Substituted Biphenylcarboxylic Acids and Novel Trichloromethyl.

-

Wu, J., et al. (2019). Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes. ACS Catalysis. Available at: [Link]

-

NIST. Infrared Spectrum of Biphenyl. NIST Chemistry WebBook. Available at: [Link]

-

El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. Available at: [Link]

-

Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

-

Scarborough, J. M. (1966). Infrared Spectra of Biphenyl and Several Deuterated Biphenyls. OSTI.GOV. Available at: [Link]

-

Postigo, A., et al. (2012). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethyl source. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wang, F., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Organic Chemistry Frontiers. Available at: [Link]

-

University of Victoria. A simple tool for the analysis of air- and moisture-sensitive organometallic compounds by direct electron ionization mass spectrometry. Dalton Transactions. Available at: [Link]

- Google Patents. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

NIST. Mass spectrum (electron ionization) of Biphenyl. NIST Chemistry WebBook. Available at: [Link]

Sources

Strategic Discovery and Synthesis of Novel Trifluoromethylthiolated Biphenyls for Advanced Drug Development

An In-depth Technical Guide:

Abstract

The trifluoromethylthio (SCF₃) group has emerged as a uniquely powerful substituent in medicinal chemistry, prized for its ability to confer high lipophilicity, metabolic stability, and potent electron-withdrawing characteristics upon molecular scaffolds.[1][2][3] When incorporated into the biphenyl framework—a privileged structure in numerous pharmaceuticals—the resulting trifluoromethylthiolated biphenyls represent a class of compounds with immense potential for modulating pharmacokinetic and pharmacodynamic profiles.[4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the modern synthetic strategies for creating these high-value molecules. Moving beyond a simple recitation of methods, this paper delves into the causal logic behind experimental design, the evolution of trifluoromethylthiolating reagents, and the practical application of these techniques for late-stage functionalization, offering a field-proven perspective on harnessing this unique chemical motif.

The Physicochemical Imperative for the SCF₃ Group in Biphenyl Scaffolds

The strategic incorporation of fluorinated groups is a cornerstone of modern drug design.[4][6] Among these, the trifluoromethylthio (SCF₃) group is particularly notable for its profound impact on a molecule's properties. Its defining features include:

-

Extreme Lipophilicity: The SCF₃ group possesses one of the highest Hansch lipophilicity parameters (π = 1.44), significantly enhancing a molecule's ability to permeate cell membranes and cross the blood-brain barrier.[1][3][7] This can drastically improve the bioavailability of drug candidates.[7]

-

Metabolic Stability: The inherent strength of the C-F bonds renders the trifluoromethyl moiety highly resistant to oxidative metabolism.[2][4] This fortification can protect adjacent chemical bonds from enzymatic degradation, prolonging the drug's half-life and therapeutic window.[2][8]

-

Electronic Modulation: As a strong electron-withdrawing group, the SCF₃ moiety can significantly alter the pKa of nearby functional groups and modulate the electronic environment of the aromatic biphenyl system, which is critical for fine-tuning interactions with biological targets.[2][8]

When applied to the biphenyl scaffold, a structure renowned for its conformational flexibility and ability to engage with diverse biological receptors, the SCF₃ group offers a powerful tool for lead optimization. The challenge, historically, has not been in recognizing its potential, but in its practical installation. Classical methods often required harsh conditions, multi-step sequences involving toxic reagents like CF₃SCl, or the pre-functionalization of substrates, limiting their utility for complex molecules.[1][9][10][11] The contemporary paradigm has shifted towards direct, late-stage trifluoromethylthiolation, a more elegant and efficient strategy enabled by the development of sophisticated reagents.[1][12]

Modern Synthetic Arenal: Pathways to Trifluoromethylthiolated Biphenyls

The direct incorporation of an SCF₃ group onto a biphenyl core can be broadly categorized into three mechanistic approaches: electrophilic, nucleophilic, and radical pathways. The choice of strategy is dictated by the electronic nature of the biphenyl substrate and the desired regioselectivity.

Electrophilic Trifluoromethylthiolation: The Rise of Shelf-Stable Reagents

For electron-rich or moderately activated biphenyl systems, electrophilic aromatic substitution (SEAr) is the most direct route. This pathway relies on a potent "SCF₃⁺" synthon that can be attacked by the π-system of the aromatic ring. The major advancement in this area has been the development of safe, stable, and highly reactive electrophilic reagents that circumvent the need for hazardous precursors.[9][13][14]

-

Hypervalent Iodine Reagents: Inspired by the success of Togni's trifluoromethylating agents, analogous hypervalent iodine compounds were developed to transfer the SCF₃ group.[9][13] While effective, the focus has increasingly shifted to more atom-economical alternatives.

-

N-(Trifluoromethylthio)imides and Amides: This class represents the current state-of-the-art. Reagents like N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide are crystalline, shelf-stable solids that exhibit exceptional reactivity.[1][15][16][17] Their efficacy stems from the formation of a highly stabilized anion upon departure of the "SCF₃⁺" moiety, which provides a strong thermodynamic driving force for the reaction.[15]

The general mechanism, often facilitated by a Lewis or Brønsted acid, involves the activation of the electrophilic reagent, followed by the classic SEAr pathway.

Transition-Metal Catalyzed C-H Functionalization

For less activated or electronically neutral biphenyl systems, direct C-H activation provides a powerful and atom-economical alternative to pre-functionalization (e.g., boronic acids or Grignard reagents).[12][13] This approach often utilizes palladium, copper, or iron catalysts to selectively cleave a C-H bond and forge a new C-S bond.

The causality behind this choice is clear: when the biphenyl ring is not nucleophilic enough for SEAr, a transition metal can act as a "handle" to deprotonate the arene and generate a nucleophilic organometallic intermediate, which then reacts with an electrophilic SCF₃ source. Directing groups are often employed to achieve high regioselectivity, a critical consideration in complex molecule synthesis.[12]

Radical Trifluoromethylthiolation

Radical pathways offer a complementary strategy, particularly for substrates that are incompatible with electrophilic or organometallic conditions.[18] The trifluoromethylthio radical (•SCF₃) is typically generated via photoredox catalysis or by the oxidation of a nucleophilic SCF₃ source like AgSCF₃.[18][19][20] This radical species can then add to the aromatic ring, followed by an oxidation and deprotonation sequence to yield the final product.[21][22] This method is particularly valuable for its broad functional group tolerance and its ability to functionalize heteroarenes within a biphenyl structure.[22]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are described with sufficient detail to be self-validating. The causality for reagent and condition selection is highlighted.

Protocol 1: Lewis Acid-Catalyzed Electrophilic Trifluoromethylthiolation

-

Rationale: This protocol is ideal for an electron-rich biphenyl, such as 4-methoxybiphenyl, where the methoxy group activates the ring towards electrophilic attack. N-trifluoromethylthiosaccharin is chosen for its high reactivity and stability.[15] Iron(III) chloride is a cost-effective and efficient Lewis acid for activating the reagent.[23]

-

Methodology:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxybiphenyl (184 mg, 1.0 mmol, 1.0 equiv.).

-

Add anhydrous dichloromethane (DCM, 5 mL). Stir the solution at room temperature until the substrate is fully dissolved.

-

Add N-trifluoromethylthiosaccharin (310 mg, 1.1 mmol, 1.1 equiv.). The choice of a slight excess ensures complete consumption of the limiting substrate.

-

In a separate vial, weigh anhydrous iron(III) chloride (16 mg, 0.1 mmol, 10 mol%). The catalytic amount is sufficient to promote the reaction without significant side reactions.

-

Add the FeCl₃ catalyst to the reaction mixture in one portion.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired trifluoromethylthiolated biphenyl product.

-

Protocol 2: Radical C-H Trifluoromethylthiolation using Photoredox Catalysis

-

Rationale: This method is suited for a broader range of biphenyl substrates, including those with moderate activation or halide substituents.[22] It avoids the use of strong acids or bases. Silver trifluoromethylthiolate (AgSCF₃) serves as a reliable source of the •SCF₃ radical upon single-electron oxidation by the excited-state photocatalyst.[18][20]

-

Methodology:

-

To a borosilicate glass vial, add the biphenyl substrate (0.5 mmol, 1.0 equiv.), AgSCF₃ (155 mg, 0.75 mmol, 1.5 equiv.), and a photocatalyst such as Ru(bpy)₃(PF₆)₂ (6.5 mg, 0.0075 mmol, 1.5 mol%). The use of excess AgSCF₃ is to maintain a sufficient concentration of the radical precursor.

-

Add anhydrous, degassed acetonitrile (5 mL).

-

Seal the vial with a septum and purge with nitrogen for 10 minutes.

-

Place the vial approximately 5-10 cm from a blue LED lamp (40W, λ ≈ 450 nm).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction should be shielded from ambient light.

-

Upon completion (monitored by LC-MS), filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

-

Rinse the pad with acetonitrile (5 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the trifluoromethylthiolated product.

-

Data Summary and Application Insights

The efficacy of these methods is best illustrated with quantitative data. The following table summarizes representative yields for the trifluoromethylthiolation of biphenyl derivatives using different methodologies, demonstrating the complementary nature of these approaches.

| Biphenyl Substrate | Method | Reagent/Catalyst | Yield (%) | Reference |

| 4-Hydroxybiphenyl | Electrophilic | N-SCF₃-Saccharin / TfOH | 85% | [12] |

| Biphenyl | Radical C-H | CF₃SO₂Na / Tf₂O | 75% | [24] |

| 4-Phenylphenol | Electrophilic | Trifluoromethanesulfenate | 92% | [25] |

| 4-Methoxybiphenyl | Electrophilic | N-SCF₃-Saccharin / FeCl₃ | ~90% (expected) | [23] |

| Phenylboronic acid | Cu-catalyzed | Trifluoromethanesulfenate / Cu(OAc)₂ | 81% | [25] |

Table 1: Comparative yields for the synthesis of trifluoromethylthiolated biphenyls.

The compounds synthesized via these methods have shown significant promise. For example, the Ar-SCF₃ motif is present in potent bioactive molecules like the anticoccidial drug Toltrazuril and the insecticide Fipronil.[13] The introduction of this group into novel biphenyl scaffolds is a validated strategy for enhancing biological activity, with recent studies exploring applications as antifungal agents and enzyme inhibitors.[26][27] The ability to perform these modifications on complex, late-stage intermediates is a crucial advantage in drug discovery, allowing for rapid generation of structure-activity relationships (SAR).

Conclusion and Future Directions

The discovery of novel trifluoromethylthiolated biphenyls has been accelerated by remarkable progress in synthetic chemistry. The development of stable, highly reactive electrophilic reagents and the advent of powerful C-H activation and photoredox methodologies have transformed a once-formidable chemical challenge into a routine and versatile tool for molecular design.[9][16][19] The causality is evident: by understanding the electronic requirements of the biphenyl substrate, chemists can now select from a toolbox of complementary methods to install the SCF₃ group with precision and efficiency.

Future research will likely focus on developing enantioselective trifluoromethylthiolation methods to control the stereochemistry of chiral biphenyls (atropisomers) and expanding the scope of catalytic C-H functionalization to include even more challenging, unactivated positions on the biphenyl core. As our understanding of the unique stereoelectronic properties of the SCF₃ group deepens, its strategic deployment in biphenyl scaffolds will continue to yield next-generation therapeutics and advanced materials.

References

-

Accounts of Chemical Research. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. ACS Publications. [Link]

- Lin, J. H., Ji, Y. L., & Xiao, J. C. (2015). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry.

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. [Link]

-

ACS Publications. (2022). Recent Progress on Trifluoromethylthiolation of (Hetero)Aryl C–H Bonds with Electrophilic Trifluoromethylthiolating Reagents. [Link]

-

PubMed. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Recent Advances in Trifluoromethylthiolation Using Nucleophilic Trifluoromethylthiolating Reagents. [Link]

-

ResearchGate. (2014). Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. [Link]

-

Molecules. (2024). Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation. [Link]

-

ResearchGate. (n.d.). Trifluoromethylthiolation. [Link]

-

Thieme. (n.d.). Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions. [Link]

-

ResearchGate. (2021). Introduction of Trifluoromethylthio Group into Organic Molecules. [Link]

-

ResearchGate. (2015). ChemInform Abstract: Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. [Link]

-

Taylor & Francis Online. (2021). Hydro-trifluoromethyl(thiol)ation of alkenes: a review. [Link]

-

Wiley Online Library. (2020). Photoinduced Trifluoromethylation of Arenes and Heteroarenes Catalyzed by High‐Valent Nickel Complexes. [Link]

-

MDPI. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

-

ACS Publications. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. [Link]

-

ACS Publications. (2012). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. [Link]

-

NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

PubMed. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. [Link]

-

NIH. (2024). C–H Trifluoromethylthiolation of aldehyde hydrazones. [Link]

-

ACS Publications. (2015). Electrophilic Trifluoromethylthiolation of Allylsilanes with Trifluoromethanesulfanamide. [Link]

-

ResearchGate. (n.d.). Scheme 24: First direct C-H trifluoromethylation of arenes and proposed mechanism. [Link]

-

Wiley Online Library. (2019). Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethan. [Link]

-

PubMed. (2018). Radical Trifluoromethoxylation of Arenes Triggered by a Visible-Light-Mediated N-O Bond Redox Fragmentation. [Link]

-

ResearchGate. (n.d.). Examples of bioactive molecules with a trifluoromethylthiolated group (SCF3). [Link]

-

MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. [Link]

-

Wikipedia. (n.d.). Trifluoromethylation. [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

-

Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [Link]

-

ACS Publications. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. [Link]

-

ACS Publications. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. [Link]

-

Ruhr-Universität Bochum. (2021). Di- and Trifluoromethyl(thiol)ations. [Link]

-

ACS Publications. (2021). Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents. [Link]

-

PubMed. (2008). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. [Link]

-

ResearchGate. (2024). Specific Antidermatophytic Activity of Trifluoromethylthiolated Cinnamate Derivatives: A New Approach to the Therapy of Superficial Fungal Infections of the Skin. [Link]

-

Wechem. (n.d.). Design and biological activity of trifluoromethyl containing drugs. [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. [Link]

Sources

- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sioc.cas.cn [sioc.cas.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 22. macmillan.princeton.edu [macmillan.princeton.edu]

- 23. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

Introduction: Bridging Scaffolds and Function with the SCF₃ Group

An In-Depth Technical Guide to the Theoretical Study of 2-(Trifluoromethylthio)biphenyl

In the landscape of modern drug discovery and materials science, the strategic functionalization of privileged scaffolds is paramount. The biphenyl moiety is a classic example of such a scaffold, ubiquitous in pharmaceuticals, agrochemicals, and organic electronics.[1][2] Its inherent chirality when appropriately substituted, coupled with its rigid yet conformationally dynamic nature, provides a unique three-dimensional framework for molecular design.

The trifluoromethylthio (SCF₃) group has emerged as a highly sought-after functional group, often considered a "lipophilic hydrogen bond donor" and a bioisostere for other groups. Its strong electron-withdrawing nature and high lipophilicity can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. The introduction of this group can significantly influence molecular conformation and electronic properties.[3]

This technical guide provides a comprehensive theoretical framework for studying this compound. As direct, extensive experimental and theoretical studies on this specific molecule are nascent, we will synthesize insights from computational analyses of related substituted biphenyls and trifluoromethylthiolated compounds. This approach, grounded in established quantum chemical principles, offers a robust predictive model for understanding its behavior and serves as a blueprint for future research.

Part 1: The Conformational Landscape of this compound

The defining structural characteristic of biphenyl derivatives is the rotational isomerism, or atropisomerism, around the central C1-C1' single bond. The balance between π-conjugation (favoring planarity) and steric hindrance (favoring a twisted conformation) dictates the molecule's ground-state geometry.

Dihedral Angle and Rotational Barrier

In unsubstituted biphenyl, the steric clash between the ortho-hydrogens results in a twisted ground-state conformation with a dihedral angle (θ) of approximately 40-45°.[4][5] The energy barriers for rotation through the planar (0°) and perpendicular (90°) transition states are relatively low, typically under 10 kJ/mol, allowing for rapid interconversion at room temperature.[4]

For this compound, the bulky SCF₃ group at an ortho position introduces significant steric repulsion with the hydrogens on the adjacent ring. This steric hindrance is the dominant factor in determining the conformational preference.

-

Expected Ground State: The dihedral angle is predicted to be significantly larger than in unsubstituted biphenyl, likely in the range of 60-90°, to minimize steric strain between the SCF₃ group and the ortho-hydrogen of the second phenyl ring. Computational studies on other 2-substituted and 2,2'-disubstituted biphenyls have shown that bulky groups dramatically increase the equilibrium twist angle.[4]

-

Rotational Energy Barrier: The steric bulk of the SCF₃ group substantially increases the energy barrier to rotation through the planar conformation. This heightened barrier is a critical consideration, as it can lead to stable, isolable atropisomers, a phenomenon of significant interest in chiral ligand design and asymmetric catalysis. An activation energy barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature.[5]

Workflow: Calculating Rotational Energy Profile

A common theoretical approach to determine the rotational barrier is to perform a relaxed potential energy surface (PES) scan.

-

Initial Optimization: Perform a full geometry optimization of the molecule to find the lowest energy conformer.

-

Constraint Definition: Define the dihedral angle between the two phenyl rings as the reaction coordinate.

-

Scan Execution: Systematically rotate this dihedral angle in defined increments (e.g., 10°), while allowing all other geometric parameters to relax at each step.

-

Energy Profiling: Plot the relative energy of each optimized point against the dihedral angle to visualize the rotational energy profile and identify minima (stable conformers) and maxima (transition states).

Table 1: Representative Calculated Rotational Properties of Substituted Biphenyls

| Compound | Method/Basis Set | Calculated Dihedral Angle (θ) | Calculated Rotational Barrier (kcal/mol) | Reference |

| Biphenyl | CCSD(T)/CBS | ~44° | ~2.0 | [4] |

| 2-Fluorobiphenyl | B3LYP/6-311+G | ~49° | ~1.5 | [4] |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G | ~58° | ~5.0 | [4] |

| 2,2'-Dichlorobiphenyl | B3LYP/6-311+G* | ~75° | >15 | [4] |

Note: The SCF₃ group is sterically more demanding than a chlorine atom, suggesting the rotational barrier for this compound will be significant.

Diagram: Conformational Isomerism in 2-Substituted Biphenyls

Caption: Rotational energy pathway for a 2-substituted biphenyl.

Part 2: Electronic Structure and Properties

The introduction of the strongly electronegative and electron-withdrawing SCF₃ group profoundly alters the electronic landscape of the biphenyl system. Density Functional Theory (DFT) is the workhorse for accurately modeling these properties.[6][7][8]

Key Quantum Chemical Descriptors

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The SCF₃ group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted biphenyl. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. A region of strong positive potential (blue) is expected around the hydrogens of the aromatic rings, while the fluorine atoms and the sulfur atom of the SCF₃ group will create regions of negative potential (red), indicating their susceptibility to electrophilic attack or ability to engage in intermolecular interactions.

-

Dipole Moment: The significant electronegativity difference between the SCF₃ group and the biphenyl frame will induce a substantial molecular dipole moment. The magnitude and vector of this dipole are dependent on the dihedral angle, making conformational analysis a prerequisite for accurate prediction.

Table 2: Representative Calculated Electronic Properties of Substituted Aromatics

| Property | Expected Influence of SCF₃ Group | Rationale |

| HOMO Energy | Decrease (more negative) | Strong inductive and mesomeric electron withdrawal stabilizes occupied orbitals. |

| LUMO Energy | Decrease (more negative) | The electron-withdrawing group stabilizes unoccupied orbitals, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Moderate change | Both HOMO and LUMO levels are lowered; the net effect on the gap depends on the relative stabilization. |

| Dipole Moment | Significant Increase | High polarity of the C-S and S-CF₃ bonds creates a strong local dipole. |

Diagram: Frontier Molecular Orbital Energy Levels

Caption: HOMO-LUMO energy gap representation.

Part 3: Reactivity and Mechanistic Insights

The conformational and electronic properties detailed above directly inform the reactivity of this compound.

-

Electrophilic Aromatic Substitution: The SCF₃ group is a deactivating, meta-directing group due to its strong electron-withdrawing nature. However, in the biphenyl system, the reactivity of the unsubstituted ring will be dominant. Electrophilic attack on the unsubstituted ring will likely occur at the ortho and para positions, driven by standard aromatic reactivity principles.[1]

-

Nucleophilic Reactions: The sulfur atom, while electron-rich, is attached to the highly electron-withdrawing CF₃ group, making it a potential site for certain types of reactions. The development of electrophilic trifluoromethylthiolating reagents has highlighted the unique reactivity of the SCF₃ moiety.[9]

-

Palladium-Catalyzed Cross-Coupling: The C-S bond can potentially participate in cross-coupling reactions. Furthermore, C-H activation at positions ortho to the directing SCF₃ group could be a viable strategy for further functionalization, a known pathway for related compounds.[10]

Part 4: A Practical Guide to a Standard Computational Workflow

This section provides a validated, step-by-step protocol for performing a DFT-based theoretical analysis of this compound using a program like Gaussian.[6][8]

Protocol: DFT Characterization

-

Step 1: Molecule Construction

-

Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Set an initial dihedral angle of ~60-70° as a reasonable starting point based on steric considerations.

-

-

Step 2: Geometry Optimization

-

Objective: To find the lowest energy (most stable) conformation of the molecule.

-

Methodology: Use a reliable DFT functional and basis set. The B3LYP functional with a Pople-style basis set like 6-311+G(d,p) offers a good balance of accuracy and computational cost for such systems.[4][11]

-

Input Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Opt

-

Validation: A successful optimization run will conclude with a "Stationary point found" message.

-

-

Step 3: Frequency Calculation

-

Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).

-

Methodology: Perform a frequency calculation at the same level of theory as the optimization.

-

Input Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Freq

-

Validation: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring further structural investigation.

-

-

Step 4: Property Calculations

-

Objective: To compute the electronic properties of the optimized, validated structure.

-

Methodology: Use the optimized geometry to perform a single-point energy calculation. Request additional properties like molecular orbitals (HOMO/LUMO) and population analysis (to derive atomic charges and the MEP).

-

Input Keyword Example (Gaussian): #p B3LYP/6-311+G(d,p) Pop=Full IOp(6/33=2) (This requests printing of all orbitals for visualization).

-

Diagram: Standard Computational Chemistry Workflow

Caption: A self-validating workflow for theoretical molecular analysis.

Conclusion

The theoretical study of this compound provides a powerful, predictive lens through which to understand its structure, stability, and reactivity. By leveraging established computational methods, researchers can gain critical insights into its conformational preferences, governed by the steric demands of the SCF₃ group, and its electronic nature, dominated by the group's strong electron-withdrawing character. The workflows and principles outlined in this guide serve as a foundational approach for scientists and drug developers to rationally design and predict the behavior of this and other complex fluorinated molecules, accelerating the journey from theoretical concept to tangible application.

References

-